A Comprehensive Technical Guide to the Spectroscopic Analysis of 1-(4-Nitrophenyl)ethane-1-sulfonamide
A Comprehensive Technical Guide to the Spectroscopic Analysis of 1-(4-Nitrophenyl)ethane-1-sulfonamide
This technical guide provides an in-depth exploration of the spectroscopic characterization of 1-(4-Nitrophenyl)ethane-1-sulfonamide. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the principles and practical applications of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) in the structural confirmation of this sulfonamide derivative. The methodologies and interpretations presented herein are grounded in established scientific principles and data from closely related analogs, offering a robust framework for the analysis of this and similar chemical entities.
Introduction: The Significance of Spectroscopic Characterization
Sulfonamides are a critical class of compounds in medicinal chemistry, known for their wide range of biological activities.[1][2] The precise structural elucidation of novel sulfonamide derivatives, such as 1-(4-Nitrophenyl)ethane-1-sulfonamide, is a foundational step in the drug discovery and development process. Spectroscopic techniques provide an indispensable toolkit for confirming molecular structure, identifying functional groups, and ensuring the purity of synthesized compounds. This guide will detail the expected spectroscopic signatures of 1-(4-Nitrophenyl)ethane-1-sulfonamide and the experimental protocols to obtain them.
Experimental Protocols
The following sections outline the standardized procedures for acquiring NMR, IR, and MS data. The choice of specific parameters is dictated by the physicochemical properties of sulfonamides and the desired level of analytical detail.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of 1-(4-Nitrophenyl)ethane-1-sulfonamide in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is crucial to avoid signal overlap with the analyte.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: Record ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[3]
-
¹H NMR Parameters: Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR Parameters: Employ proton decoupling to simplify the spectrum. A 45° pulse angle, a 2-second relaxation delay, and a sufficient number of scans (e.g., 1024 or more) are generally required to achieve a good signal-to-noise ratio.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Protocol:
-
Sample Preparation: Prepare the sample as a potassium bromide (KBr) pellet. Mix a small amount of the compound (1-2 mg) with approximately 100-200 mg of dry KBr powder and press into a thin, transparent disk.
-
Background Spectrum: Record a background spectrum of the pure KBr pellet.
-
Sample Spectrum: Acquire the IR spectrum of the sample pellet, typically in the range of 4000-400 cm⁻¹.[4]
-
Data Processing: The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation.
Protocol:
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
-
Ionization: For ESI, dissolve the sample in a solvent like methanol or acetonitrile with a small amount of formic acid to promote protonation.
-
Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition: Record the mass-to-charge (m/z) ratio of the molecular ion and its fragments.
Spectroscopic Data Presentation and Interpretation
The following sections present the anticipated spectroscopic data for 1-(4-Nitrophenyl)ethane-1-sulfonamide, based on the analysis of structurally similar compounds.
NMR Spectroscopy Data
Table 1: Predicted ¹H NMR Spectroscopic Data for 1-(4-Nitrophenyl)ethane-1-sulfonamide
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| ~8.30 | d | ~8.8 | 2H | Aromatic Protons (ortho to NO₂) |
| ~7.80 | d | ~8.8 | 2H | Aromatic Protons (meta to NO₂) |
| ~7.50 | br s | 2H | NH₂ (Sulfonamide) | |
| ~4.80 | q | ~7.2 | 1H | CH (methine) |
| ~1.70 | d | ~7.2 | 3H | CH₃ (methyl) |
Table 2: Predicted ¹³C NMR Spectroscopic Data for 1-(4-Nitrophenyl)ethane-1-sulfonamide
| Chemical Shift (δ) ppm | Assignment |
| ~150.0 | Aromatic Carbon (attached to NO₂) |
| ~148.0 | Aromatic Carbon (ipso to CH) |
| ~129.0 | Aromatic Carbons (ortho to NO₂) |
| ~124.0 | Aromatic Carbons (meta to NO₂) |
| ~60.0 | CH (methine) |
| ~22.0 | CH₃ (methyl) |
Interpretation: The ¹H NMR spectrum is expected to show two doublets in the aromatic region, characteristic of a para-substituted benzene ring. The downfield shift of the protons ortho to the nitro group is due to its strong electron-withdrawing nature.[3] The methine proton (CH) will appear as a quartet due to coupling with the adjacent methyl protons, which in turn will appear as a doublet. The sulfonamide protons (NH₂) are expected to be a broad singlet and may exchange with D₂O.
The ¹³C NMR spectrum will show distinct signals for the aromatic carbons, with the carbon attached to the nitro group being the most deshielded. The aliphatic carbons (methine and methyl) will appear in the upfield region.
Infrared (IR) Spectroscopy Data
Table 3: Representative IR Absorption Bands for 1-(4-Nitrophenyl)ethane-1-sulfonamide
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350-3250 | Strong, Broad | N-H Stretch (asymmetric and symmetric) |
| ~1520 | Strong | NO₂ Asymmetric Stretch |
| ~1350 | Strong | NO₂ Symmetric Stretch |
| ~1330 | Strong | S=O Asymmetric Stretch |
| ~1160 | Strong | S=O Symmetric Stretch |
| ~1600, ~1480 | Medium | C=C Aromatic Stretch |
Interpretation: The IR spectrum provides clear evidence for the key functional groups. The two strong bands for the nitro group (asymmetric and symmetric stretching) are highly characteristic.[5][6] Similarly, the sulfonamide group will exhibit strong absorptions for the S=O asymmetric and symmetric stretches, as well as the N-H stretching vibrations.[5][7]
Mass Spectrometry (MS) Data
Expected Molecular Ion: For C₈H₁₀N₂O₄S, the expected monoisotopic mass is approximately 230.04 g/mol . In ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 231.05.
Predicted Fragmentation Pattern: A likely fragmentation pathway would involve the loss of the SO₂NH₂ group or cleavage of the ethyl group. The loss of SO₂ is also a common fragmentation pattern for sulfonamides.[8]
Experimental and Analytical Workflows
The following diagrams illustrate the logical flow of the experimental and data analysis processes.
Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.
Caption: Workflow for the analysis and interpretation of spectroscopic data.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural characterization of 1-(4-Nitrophenyl)ethane-1-sulfonamide. By integrating data from NMR, IR, and MS, researchers can confidently confirm the identity and purity of their synthesized compound. The presented protocols and expected data serve as a valuable resource for scientists engaged in the synthesis and analysis of novel sulfonamide derivatives, ultimately supporting the advancement of medicinal chemistry and drug discovery.
References
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The Shapes of Sulfonamides: A Rotational Spectroscopy Study - MDPI. (2022, April 28). Retrieved from [Link]
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A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations - ResearchGate. (2025, August 9). Retrieved from [Link]
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Spectrophotometric Determinations of the Sulfonamides - Loyola eCommons. (n.d.). Retrieved from [Link]
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Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC. (2022, October 31). Retrieved from [Link]
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Synthesis and characterization of sulfonamide appended rigid phenyl-based and non-rigid 1,4-benzodioxan-based ring systems and their Pt(II) complexes towards potential therapeutic targets - ResearchGate. (2024, June 1). Retrieved from [Link]
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Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC. (n.d.). Retrieved from [Link]
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Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - MDPI. (2022, October 31). Retrieved from [Link]
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Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - Semantic Scholar. (2022, October 31). Retrieved from [Link]
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Synthesis, characterization of N-(1-(4-nitrophenyl)ethylidene)- 1H-benzo[d]imidazol-2-amine. (n.d.). Retrieved from [Link]
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First Reported Characterization of (E)-1-(4-nitrophenyl)-N-(p-tolyl)methanimine. (n.d.). Retrieved from [Link]
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Supporting information Figure S1: Mass spectral fragmentations of sulfonates. (n.d.). Retrieved from [Link]
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(1S)-1-(4-nitrophenyl)ethan-1-ol | C8H9NO3 | CID 9815318 - PubChem. (n.d.). Retrieved from [Link]
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Biotic transformation products of sulfonamides in environmental water samples - I.R.I.S. (2023, February 13). Retrieved from [Link]
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